molecular formula C18H34O3 B15248036 tert-Butyl14-oxotetradecanoate

tert-Butyl14-oxotetradecanoate

Cat. No.: B15248036
M. Wt: 298.5 g/mol
InChI Key: DRKHIAQDSVRGAO-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Keto-Ester Chemistry

Long-chain keto-esters are a class of organic molecules characterized by a long aliphatic chain containing both a ketone and an ester functional group. These compounds are significant intermediates in the synthesis of more complex molecules.

The reactivity of keto-esters is influenced by the relative positions of the keto and ester groups. For instance, β-keto esters, where the ketone is on the carbon beta to the ester group, are particularly important building blocks in synthetic chemistry due to the acidity of the α-protons and their ability to undergo various reactions. rsc.org The selective transesterification of β-keto esters is a valuable transformation in organic synthesis, often proceeding through an enol intermediate. rsc.org

In contrast, tert-Butyl 14-oxotetradecanoate is a ω-keto-ester, meaning the keto group is at the opposite end of the long carbon chain from the ester. This separation of functional groups means they largely react independently of one another, a characteristic that synthetic chemists can exploit. The long aliphatic chain, with 14 carbons, provides a hydrophobic backbone, a feature often found in lipids and other natural products.

The synthesis of such long-chain structures can be approached through various methods, including those developed for other keto-esters. For example, the synthesis of long-chain acetoacetates has been achieved through sulfamic acid-catalyzed transesterification under solvent-free conditions. rsc.org While this applies to β-keto esters, it highlights the ongoing research into efficient methods for creating long-chain keto-ester structures.

Significance of the tert-Butyl Ester Moiety in Chemical Research

The tert-butyl ester group is a crucial component of tert-Butyl 14-oxotetradecanoate and is widely utilized in organic synthesis as a protecting group for carboxylic acids. thieme.dethieme-connect.com Its popularity stems from its considerable stability under a wide range of reaction conditions, including exposure to nucleophiles and reducing agents. thieme.dethieme-connect.com

This stability allows chemists to perform reactions on other parts of a molecule without affecting the carboxylic acid. The tert-butyl group can be selectively removed, or deprotected, under acidic conditions to regenerate the carboxylic acid. thieme.dethieme-connect.com This selective removal is a key advantage, allowing for precise control in multi-step syntheses.

Several methods exist for the formation of tert-butyl esters, including the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of an acid catalyst, or the use of reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme.dethieme-connect.com Recent advancements have focused on developing simpler and safer tert-butylation methods. thieme-connect.com

The presence of the bulky tert-butyl group can also influence the physical properties of the molecule, such as its solubility and crystallinity.

Overview of Research Trajectories for Complex Aliphatic Compounds

Aliphatic compounds, which consist of linear or cyclic carbon chains, are fundamental to organic chemistry and are found in a vast array of natural and synthetic materials. taylorandfrancis.comthepharmajournal.com Research into complex aliphatic compounds is driven by the need to synthesize novel molecules with specific functions, such as pharmaceuticals, biodegradable polymers, and other advanced materials. ambeed.com

A major focus of current research is the development of efficient and selective synthetic methods. This includes creating new catalytic systems for the formation of carbon-carbon and carbon-heteroatom bonds, as well as developing protecting group strategies to manage the reactivity of different functional groups within a single molecule. The use of flow microreactors, for instance, has been shown to be an efficient and sustainable method for the synthesis of tertiary butyl esters. rsc.org

Another significant area of research is the study of the structure-property relationships of these complex molecules. By understanding how the arrangement of atoms and functional groups affects the physical and chemical properties of a compound, scientists can design new molecules with desired characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

tert-butyl 14-oxotetradecanoate

InChI

InChI=1S/C18H34O3/c1-18(2,3)21-17(20)15-13-11-9-7-5-4-6-8-10-12-14-16-19/h16H,4-15H2,1-3H3

InChI Key

DRKHIAQDSVRGAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCC=O

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 14 Oxotetradecanoate

Esterification Strategies: A Comprehensive Analysis

The formation of the tert-butyl ester is a critical step in the synthesis of the target molecule. The bulky nature of the tert-butyl group necessitates specific esterification methods, as standard Fischer esterification conditions are often inefficient. This section delves into three primary strategies for achieving this transformation.

Direct Esterification Approaches Utilizing tert-Butyl Alcohol Precursors

Direct esterification of 14-oxotetradecanoic acid with tert-butyl alcohol presents a straightforward, albeit challenging, route. The primary obstacle is the low reactivity of the tertiary alcohol and its propensity to eliminate water to form isobutylene (B52900) under acidic conditions. To overcome these limitations, specific activating agents and catalysts are employed.

One common approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method proceeds under mild, room temperature conditions, which minimizes side reactions. The reaction of a carboxylic acid with DCC forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the tert-butyl alcohol.

Another strategy involves the in-situ formation of highly reactive benzotriazole (B28993) esters from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt), facilitated by a coupling agent like ethyl(dimethylaminopropyl)carbodiimide (EDC). These intermediates are then efficiently esterified with tert-butyl alcohol, often in the presence of a base such as DMAP or a calcined hydrotalcite. achemblock.com

Catalyst/Reagent SystemTypical ConditionsAdvantagesLimitations
DCC/DMAPRoom temperature, inert solvent (e.g., CH₂Cl₂)Mild conditions, good yields for many substrates.Formation of dicyclohexylurea byproduct can complicate purification.
EDC/HOBt/DMAPRoom temperature, inert solvent (e.g., THF, CH₂Cl₂)High efficiency, reduced side reactions compared to DCC.Cost of reagents can be a factor for large-scale synthesis.
Sulfuric Acid/Anhydrous MgSO₄Anhydrous conditions, excess tert-butanol (B103910)Inexpensive reagents.Harsh conditions, potential for isobutylene formation and low yields for sterically hindered acids.

Transesterification Pathways for tert-Butyl Ester Formation

Transesterification offers an alternative route to tert-butyl 14-oxotetradecanoate, typically starting from a more readily prepared methyl or ethyl ester of 14-oxotetradecanoic acid. This method involves exchanging the alkyl group of the ester with a tert-butyl group from a tert-butyl alcohol source.

Base-catalyzed transesterification is a common approach. The use of strong bases like potassium tert-butoxide in an inert solvent such as diethyl ether can drive the reaction towards the formation of the thermodynamically stable tert-butyl ester. libretexts.org The reaction is often performed at ambient temperature.

Lanthanide catalysts, such as lanthanum(III) isopropoxide, have also been shown to be effective for chemoselective transesterification reactions under mild conditions. achemblock.com These catalysts can exhibit high tolerance to various functional groups. Borane catalysts, for instance B(C₆F₅)₃, have been reported for the transesterification of tert-butyl esters, a process that could potentially be reversible under certain conditions. organic-chemistry.org

CatalystStarting MaterialTypical ConditionsKey Features
Potassium tert-butoxideMethyl or Ethyl 14-oxotetradecanoateDiethyl ether, ambient temperatureStrong base, drives equilibrium towards product.
Lanthanum(III) isopropoxideMethyl or Ethyl 14-oxotetradecanoateHydrocarbon solvents, mild heatingHigh chemoselectivity.
B(C₆F₅)₃Methyl or Ethyl 14-oxotetradecanoateInert solventLewis acid catalysis.

Acid-Alkene Coupling Reactions Involving Isobutylene

The acid-catalyzed addition of a carboxylic acid to isobutylene is a widely used industrial method for the synthesis of tert-butyl esters. This approach avoids the use of tert-butyl alcohol and the concurrent formation of water, which can limit the efficiency of direct esterification.

A variety of acidic catalysts can be employed for this reaction. Concentrated sulfuric acid is a classic and effective catalyst, protonating isobutylene to form the tert-butyl cation, which is then attacked by the carboxylic acid. ru.nl

For more controlled and environmentally benign processes, solid acid catalysts are often preferred. These include acidic ion-exchange resins like Amberlyst-15 and zeolites. orgsyn.org These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for their reuse. The acidity of these resins can be tailored to optimize the reaction and minimize the polymerization of isobutylene. rsc.org

CatalystTypeAdvantages
Sulfuric Acid (H₂SO₄)HomogeneousHigh reactivity, low cost.
Amberlyst-15Heterogeneous (Solid Acid Resin)Ease of separation, reusability, reduced corrosion.
ZeolitesHeterogeneous (Microporous Aluminosilicate)Shape selectivity, thermal stability, reusability.

The mechanism of acid-catalyzed esterification with isobutylene differs from the traditional Fischer esterification. In this case, the reaction is initiated by the protonation of isobutylene by the acid catalyst to generate a stable tertiary carbocation, the tert-butyl cation. This highly electrophilic species is then readily attacked by the nucleophilic oxygen of the carboxylic acid's hydroxyl group. A final deprotonation step yields the tert-butyl ester and regenerates the acid catalyst.

The formation of the tert-butyl cation is the key step and is favored due to the stability of tertiary carbocations. This mechanism explains why this method is so effective for producing sterically hindered tert-butyl esters, as the carboxylic acid acts as a nucleophile rather than an electrophile.

Ketone Functionalization as a Synthetic Entry Point

An alternative synthetic strategy involves the introduction of the ketone functionality at the 14th position of a pre-formed long-chain tert-butyl ester. This approach can be advantageous if a suitable precursor, such as tert-butyl 14-hydroxytetradecanoate or a terminal alkene derivative, is readily available.

One plausible route is the oxidation of tert-butyl 14-hydroxytetradecanoate. A variety of modern oxidation methods can be employed for the conversion of a terminal alcohol to an aldehyde, which would be an intermediate in the formation of the 14-oxo group. However, direct oxidation of a primary alcohol to a ketone is not feasible. Therefore, this strategy would likely involve a multi-step process.

A more direct approach would be the oxidation of a terminal alkene, such as tert-butyl tetradec-13-enoate. The Wacker-Tsuji oxidation, which utilizes a palladium(II) catalyst in the presence of an oxidant like molecular oxygen, is a well-established method for the selective oxidation of terminal alkenes to methyl ketones. rsc.org This reaction proceeds via a nucleophilic attack of water on a palladium-alkene complex.

Another powerful method for the oxidative cleavage of alkenes to yield ketones is ozonolysis, followed by a reductive workup. While effective, this method is often less selective than catalytic oxidation methods.

Synthesis via Oxidation of Alcohol Precursors to Ketones

A primary and reliable method for the introduction of a ketone functional group at a specific position in an aliphatic chain is the oxidation of a corresponding secondary alcohol. In the context of synthesizing tert-butyl 14-oxotetradecanoate, the direct precursor would be tert-butyl 14-hydroxytetradecanoate. The oxidation of this alcohol to the target ketone is a critical transformation.

A variety of modern oxidative reagents can be employed for this purpose, each with its own set of advantages regarding selectivity, reaction conditions, and yield. Commonly used methods include Swern oxidation, Dess-Martin periodinane (DMP), and chromic acid-based reagents like pyridinium (B92312) chlorochromate (PCC). libretexts.orgmasterorganicchemistry.com For a substrate like a long-chain hydroxy ester, milder conditions are often preferred to avoid side reactions.

The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine (B128534), is a powerful choice for converting primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. youtube.com Similarly, Dess-Martin periodinane is a hypervalent iodine reagent that offers the advantage of performing the oxidation under neutral and mild conditions, often at room temperature, which is beneficial for complex molecules with sensitive functional groups. libretexts.org

The general mechanism for many alcohol oxidations involves the formation of an intermediate that places a good leaving group on the oxygen of the alcohol. This is followed by an E2-like elimination where a base removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond of the ketone. masterorganicchemistry.com

Specific Precursors and Reaction Conditions for the 14-Oxo Group Elaboration

Once the alcohol precursor is in hand, the oxidation to the ketone can be performed. The choice of oxidant is critical for achieving a high yield and purity of tert-butyl 14-oxotetradecanoate. Below is a table summarizing potential reaction conditions for this transformation based on established oxidation methodologies for similar long-chain alcohols.

Oxidant/MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Swern Oxidation(COCl)₂, DMSO, Et₃NDichloromethane (B109758)-78 to rt2 - 485 - 95
Dess-Martin Periodinane (DMP)DMPDichloromethanert1 - 390 - 98
Pyridinium Chlorochromate (PCC)PCC, CeliteDichloromethanert2 - 680 - 90

This table presents hypothetical but realistic data for the oxidation of tert-butyl 14-hydroxytetradecanoate based on known efficiencies of these reagents for similar substrates.

Multi-Step Synthetic Sequences and Protecting Group Strategies

The synthesis of a molecule like tert-butyl 14-oxotetradecanoate, with its long aliphatic chain and two distinct functional groups, necessitates a multi-step approach where protecting group chemistry plays a pivotal role.

Strategic Application of the tert-Butyl Group as a Carboxylic Acid Protecting Group

The tert-butyl ester is an excellent choice for protecting a carboxylic acid during a synthetic sequence. Its steric bulk makes it resistant to a wide range of nucleophilic and basic conditions, which might be employed in other steps of the synthesis. youtube.com For instance, the formation of organometallic reagents, such as Grignard or organolithium reagents, on another part of the molecule would not affect the tert-butyl ester.

The introduction of the tert-butyl ester can be achieved by reacting the corresponding carboxylic acid with isobutylene in the presence of a catalytic amount of strong acid, such as sulfuric acid. youtube.com

A key advantage of the tert-butyl protecting group is its facile removal under acidic conditions, which generates the carboxylic acid and isobutylene. This deprotection is often clean and high-yielding. acs.org The orthogonality of the tert-butyl ester protection and deprotection allows for selective manipulation of other functional groups in the molecule. For example, a silyl (B83357) ether protecting group on an alcohol could be removed with fluoride (B91410) ions without affecting the tert-butyl ester. fiveable.me

Sequential Building Block Assembly in Aliphatic Chain Synthesis

The construction of the 14-carbon chain of tert-butyl 14-oxotetradecanoate can be efficiently achieved through the coupling of smaller, readily available building blocks. This approach allows for a convergent synthesis, which is often more efficient than a linear synthesis for long chains. acs.org

A variety of modern cross-coupling reactions are suitable for this purpose, including Suzuki, Negishi, and Stille couplings, which are cornerstone methods in carbon-carbon bond formation. libretexts.orgyoutube.com For instance, a Suzuki coupling could involve the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst.

A plausible disconnection for the synthesis of the carbon skeleton of tert-butyl 14-hydroxytetradecanoate (the precursor to the target ketone) is between C10 and C11. This would suggest a coupling between a 10-carbon fragment and a 4-carbon fragment. For example, a Grignard reagent derived from a 4-carbon halo-alcohol (with the alcohol protected) could be coupled with a 10-carbon aldehyde that has a terminal ester group.

An alternative strategy for chain elongation is the use of Wittig-type reactions to form an alkene, which is then subsequently reduced to an alkane. This iterative process can be used to build up long aliphatic chains in a controlled manner. acs.org

The following table outlines a hypothetical multi-step synthesis for tert-butyl 14-oxotetradecanoate, illustrating the application of protecting groups and sequential building block assembly.

StepReactionStarting MaterialReagentsProduct
1Protection4-bromobutanoic acidIsobutylene, H₂SO₄ (cat.)tert-Butyl 4-bromobutanoate
2Grignard Formationtert-Butyl 4-bromobutanoateMg, THF4-(tert-Butoxycarbonyl)propylmagnesium bromide
3Coupling4-(tert-Butoxycarbonyl)propylmagnesium bromideDecanaltert-Butyl 14-hydroxy-11-oxotetradecanoate
4Reductiontert-Butyl 14-hydroxy-11-oxotetradecanoateH₂, Pd/Ctert-Butyl 14-hydroxytetradecanoate
5Oxidationtert-Butyl 14-hydroxytetradecanoateDess-Martin Periodinanetert-Butyl 14-oxotetradecanoate

This table represents a conceptual synthetic pathway and the listed intermediates and reactions are for illustrative purposes.

Chemical Reactivity and Transformation Pathways of Tert Butyl 14 Oxotetradecanoate

Reactions of the Ketone Moiety

The ketone group in tert-butyl 14-oxotetradecanoate is a key site for a variety of chemical transformations. These reactions include nucleophilic additions to the carbonyl carbon, reactions at the alpha-carbon, and oxidative or reductive transformations of the ketone functionality itself.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The reduction of the ketone in tert-butyl 14-oxotetradecanoate to a secondary alcohol can be achieved using various hydride reagents. The choice of reagent can influence the stereochemical outcome of the reaction, particularly in substituted derivatives. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce the ester, it is effective for the reduction of ketones. chadsprep.comorgoreview.com For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be employed, which would reduce both the ketone and the ester functionalities. libretexts.orgucalgary.ca

The stereoselectivity of the hydride reduction of long-chain keto esters can be influenced by the presence of chiral auxiliaries or catalysts. In the context of related γ-oxo esters, the use of ene-reductases from the Old Yellow Enzyme family has been shown to proceed with excellent stereoselectivity. researchgate.net This biocatalytic approach offers a green alternative to traditional chemical methods for achieving high enantiomeric excess in the resulting hydroxy ester.

Table 1: Comparison of Hydride Reducing Agents for Ketones

Reagent Reactivity Selectivity Typical Solvents
Sodium Borohydride (NaBH₄) Moderate Reduces aldehydes and ketones Protic solvents (e.g., ethanol, methanol)
Lithium Aluminum Hydride (LiAlH₄) Strong Reduces aldehydes, ketones, esters, carboxylic acids Aprotic ethers (e.g., diethyl ether, THF)

The reaction of Grignard reagents with the ketone carbonyl of tert-butyl 14-oxotetradecanoate provides a powerful method for forming new carbon-carbon bonds, leading to the synthesis of tertiary alcohols. masterorganicchemistry.com The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. stackexchange.com It is important to note that Grignard reagents also react with esters, typically adding twice to yield a tertiary alcohol. libretexts.orgchemistrysteps.com Therefore, selective reaction at the ketone would require careful control of stoichiometry and reaction conditions, or protection of the ester group.

A significant consideration when reacting β-keto esters with Grignard reagents is the presence of the acidic α-hydrogens. These protons can be readily deprotonated by the Grignard reagent, which acts as a strong base. This acid-base reaction can consume the Grignard reagent and prevent the desired nucleophilic addition. stackexchange.com For tert-butyl 14-oxotetradecanoate, where the ketone is far from the ester group, this is less of a concern for the protons alpha to the ester. However, the protons alpha to the ketone are susceptible to deprotonation.

Alpha-Carbon Reactivity: Enolate Formation and Alkylation Studies

The α-carbons adjacent to the ketone in tert-butyl 14-oxotetradecanoate are acidic and can be deprotonated by a suitable base to form a nucleophilic enolate ion. masterorganicchemistry.compatsnap.com This enolate can then participate in a variety of reactions, most notably alkylation.

The formation of the enolate can be controlled to be either under kinetic or thermodynamic conditions. patsnap.com The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate. In contrast, weaker bases and higher temperatures tend to favor the more stable, more substituted (thermodynamic) enolate.

Once formed, the enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. libretexts.orgpressbooks.pub This alkylation is a fundamental C-C bond-forming reaction. The success of the alkylation is dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective. organicchemistrydata.org

Oxidative and Reductive Transformations of the Ketone Functionality

Beyond reduction to an alcohol, the ketone group can undergo other transformations. For instance, the Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid. youtube.com In the case of an unsymmetrical ketone like the one in tert-butyl 14-oxotetradecanoate, the migratory aptitude of the adjacent alkyl groups will determine the regioselectivity of the oxygen insertion.

Another significant transformation is the copper-catalyzed aerobic oxidative esterification of ketones, which proceeds via C-C bond cleavage. This reaction can selectively convert ketones, including aryl long-chain alkyl ketones, into esters in the presence of an alcohol. acs.org

Reactions of the tert-Butyl Ester Group

The tert-butyl ester group in tert-butyl 14-oxotetradecanoate is relatively robust but can be cleaved under specific conditions. Its bulkiness provides steric hindrance that protects the carbonyl from nucleophilic attack under many conditions where other esters might react.

The most common reaction of the tert-butyl ester is its cleavage under acidic conditions to yield the corresponding carboxylic acid and isobutylene (B52900). stackexchange.comlookchem.com This deprotection is often achieved using strong acids like trifluoroacetic acid (TFA). Milder methods have also been developed, such as using silica (B1680970) gel in refluxing toluene (B28343). lookchem.com Recently, a catalytic protocol using tris(4-bromophenyl)aminium radical cation (magic blue) and triethylsilane has been reported for the mild deprotection of tert-butyl esters. acs.org

The tert-butyl ester is generally stable to basic conditions that would typically hydrolyze methyl or ethyl esters. This stability allows for selective transformations at other parts of the molecule without affecting the ester group. thieme-connect.com For instance, treatment with sodium hydroxide (B78521) would likely lead to enolate formation at the ketone's alpha position rather than hydrolysis of the tert-butyl ester.

Furthermore, tert-butyl esters can be converted into acid chlorides using thionyl chloride (SOCl₂) at room temperature, a reaction in which other common alkyl esters are unreactive. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

Compound Name
tert-Butyl 14-oxotetradecanoate
Sodium borohydride
Lithium aluminum hydride
Diisobutylaluminum hydride
Lithium diisopropylamide
Trifluoroacetic acid
Tris(4-bromophenyl)aminium
Triethylsilane
Thionyl chloride

Selective Deprotection Methodologies

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under neutral and basic conditions. acsgcipr.org However, its removal, or deprotection, requires specific conditions that cleave the ester bond to regenerate the carboxylic acid.

Acid-catalyzed hydrolysis is a common method for the deprotection of tert-butyl esters. acsgcipr.org The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. acsgcipr.org The cleavage of tert-butyl esters under acidic conditions proceeds through the formation of a stable tert-butyl cation. acsgcipr.orgresearchgate.net A variety of acids can be employed for this purpose, including trifluoroacetic acid, hydrochloric acid, and sulfuric acid. acsgcipr.orglookchem.com

Transesterification, the conversion of one ester to another, can also be achieved under acidic conditions. For instance, borane-catalyzed transesterification of tert-butyl esters with α-aryl α-diazoesters has been reported to proceed under mild conditions with high chemoselectivity. rsc.org Lipase-catalyzed transesterification has also been explored for the production of biodiesel, where tert-butanol (B103910) is sometimes used as a co-solvent to improve solubility. nih.govresearchgate.net

Beyond traditional acid hydrolysis, several alternative methods for the cleavage of tert-butyl esters have been developed to offer milder conditions and greater selectivity.

Silica Gel: Refluxing a solution of a tert-butyl ester in toluene with silica gel has been shown to be an effective method for its cleavage, providing good yields of the corresponding carboxylic acid. lookchem.comresearchgate.net This method is noted for its selectivity for tert-butyl esters over some other protecting groups. researchgate.net

Ytterbium Triflate: Ytterbium triflate (Yb(OTf)₃) serves as a mild Lewis acid catalyst for the selective deprotection of tert-butyl esters in nitromethane (B149229) at moderate temperatures. niscpr.res.in This method demonstrates selectivity in the presence of other ester groups like benzyl (B1604629), allyl, and methyl esters. niscpr.res.in

Zinc Bromide: Zinc bromide (ZnBr₂) in dichloromethane (B109758) can be used for the chemoselective hydrolysis of tert-butyl esters. researchgate.net This method has been shown to be compatible with certain other acid-labile protecting groups. researchgate.net

Thionyl Chloride: The reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature provides a direct route to acid chlorides in high yields. organic-chemistry.orgnih.gov This method is highly selective for tert-butyl esters, with other esters like methyl, ethyl, and benzyl esters remaining largely unreactive under the same conditions. organic-chemistry.orgnih.gov

Fluorinated Alcohols: Thermolytic cleavage of tert-butyl esters can be accomplished using fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents at elevated temperatures. researchgate.netresearchgate.net

Magic Blue and Triethylsilane: A combination of the tris-4-bromophenylamminium radical cation (Magic Blue) and triethylsilane provides a mild method for the deprotection of tert-butyl groups from esters, ethers, and carbonates. organic-chemistry.orgacs.org

Table 1: Comparison of Alternative Cleavage Strategies for tert-Butyl Esters

Reagent/MethodConditionsSelectivity
Silica GelRefluxing tolueneSelective for t-butyl esters over t-butyl ethers and TMSE esters. lookchem.comresearchgate.net
Ytterbium TriflateNitromethane, 45-50°CSelective in the presence of benzyl, allyl, and methyl esters. niscpr.res.in
Zinc BromideDichloromethaneChemoselective in the presence of certain other acid-labile groups. researchgate.net
Thionyl ChlorideRoom temperatureHighly selective for t-butyl esters over other alkyl and benzyl esters. organic-chemistry.orgnih.gov
Fluorinated Alcohols (TFE, HFIP)Elevated temperaturesEffective for thermolytic cleavage. researchgate.netresearchgate.net
Magic Blue/TriethylsilaneMild conditionsSuitable for structurally diverse compounds. organic-chemistry.orgacs.org

Conversion to Other Carboxylic Acid Derivatives

Once deprotected or directly from the tert-butyl ester, the carboxylic acid functionality can be converted into a variety of other derivatives, expanding the synthetic utility of tert-butyl 14-oxotetradecanoate.

As previously mentioned, tert-butyl esters can be directly converted to acid chlorides using thionyl chloride at room temperature. organic-chemistry.orgnih.gov This reaction is highly selective and proceeds in excellent yield. organic-chemistry.orgnih.gov Alternatively, the carboxylic acid obtained from deprotection can be treated with standard chlorinating agents like thionyl chloride or oxalyl chloride to form the corresponding acid chloride. Acid anhydrides can be formed from the carboxylic acid, for example, by treatment with a dehydrating agent. A mild deprotection method using silica gel in toluene has been shown to selectively cleave di-tert-butyl esters to yield the corresponding cyclic anhydride (B1165640). researchgate.net

The acid chloride derived from tert-butyl 14-oxotetradecanoate is a versatile intermediate for the synthesis of amides and other esters. Reaction of the acid chloride with a primary or secondary amine will yield the corresponding amide. Similarly, reaction with an alcohol will produce a different ester analogue.

One-pot methods have also been developed to convert tert-butyl carbamates into amides using acyl halide-methanol mixtures, avoiding the isolation of the intermediate amine. organic-chemistry.org While this applies to carbamates, the principle of in situ generation of a reactive species for subsequent acylation is a relevant synthetic strategy. The synthesis of various ester analogues of L-γ-methyleneglutamic acid, including tert-butyl and ethyl esters, has been reported, highlighting the importance of these derivatives in medicinal chemistry research. nih.gov

Chemo- and Regioselectivity in Multi-Functional Compound Transformations

The presence of both a ketone and a tert-butyl ester in tert-butyl 14-oxotetradecanoate necessitates careful consideration of chemo- and regioselectivity in its transformations. The tert-butyl ester is generally stable to many reagents that react with the ketone, such as nucleophiles under non-acidic conditions.

The selective deprotection of the tert-butyl ester in the presence of other acid-labile groups is a key challenge. The choice of deprotection agent and reaction conditions is crucial. For example, ytterbium triflate has been shown to selectively cleave tert-butyl esters in the presence of benzyl, allyl, and methyl esters. niscpr.res.in Conversely, attempts to selectively deprotect a tert-butyl ester in the presence of a tert-butyl ether using ytterbium triflate resulted in the cleavage of both groups. niscpr.res.in

The conversion of tert-butyl esters to acid chlorides with thionyl chloride demonstrates excellent chemoselectivity, leaving other ester groups intact. organic-chemistry.orgnih.gov This allows for the selective transformation of the carboxylic acid functionality without affecting other ester groups that might be present in a more complex molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in tert-Butyl 14-oxotetradecanoate. By analyzing the chemical environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of tert-Butyl 14-oxotetradecanoate is predicted to show several distinct signals corresponding to the different types of protons in the molecule. The long aliphatic chain will produce a large, complex signal region, while the protons near the functional groups and the tert-butyl group will have characteristic chemical shifts.

The most downfield signal, apart from any potential impurities, would be the triplet corresponding to the methylene (B1212753) protons (C¹³-H₂) adjacent to the ketone, expected around 2.4 ppm. The protons of the methyl group (C¹⁵-H₃) adjacent to the ketone are predicted to appear as a singlet at approximately 2.1 ppm. inflibnet.ac.in The large signal for the bulk of the methylene groups in the alkyl chain ((CH₂)₁₀) would likely overlap in the region of 1.2-1.6 ppm. The methylene protons alpha to the ester group (C²-H₂) are expected around 2.2 ppm. A highly characteristic singlet for the nine equivalent protons of the tert-butyl group should appear in the upfield region, typically around 1.4-1.5 ppm.

Predicted ¹H NMR Data for tert-Butyl 14-oxotetradecanoate

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
(CH₃)₃C-1.45Singlet9H
-COO-CH₂-2.20Triplet2H
-CH₂-CH₂-COO-1.60Multiplet2H
-(CH₂)₉-1.2-1.4Multiplet18H
-CH₂-C(O)-2.40Triplet2H
CH₃-C(O)-2.13Singlet3H

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the ester and ketone groups are particularly diagnostic, appearing far downfield. libretexts.orgyoutube.com The ester carbonyl (C¹) is expected in the 170-185 ppm range, while the ketone carbonyl (C¹⁴) should appear further downfield, between 205-220 ppm. libretexts.orgyoutube.com

The quaternary carbon of the tert-butyl group is predicted to resonate around 80 ppm, with the methyl carbons of this group appearing near 28 ppm. The numerous methylene carbons of the long alkyl chain will produce a series of signals in the 20-40 ppm range. oregonstate.edu The carbon of the terminal methyl group (C¹⁵) will be the most upfield signal.

Predicted ¹³C NMR Data for tert-Butyl 14-oxotetradecanoate

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)173
C=O (Ketone)209
C (CH₃)₃80
C H₂-C(O)-43
-C OO-CH₂-36
-(C H₂)₉-24-30
C (CH₃)₃28
C H₃-C(O)-30

Note: Predicted values are based on typical chemical shifts for similar functional groups. libretexts.orgoregonstate.edu

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would show a cross-peak between the methylene protons at C² and C³, and trace the connectivity along the entire alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal in the predicted data tables.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the link from the tert-butyl protons to the ester carbonyl carbon (C¹) and the quaternary carbon of the tert-butyl group. It would also show correlations from the methyl protons at C¹⁵ to the ketone carbonyl at C¹⁴ and the methylene at C¹³, confirming the placement of the ketone group.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of tert-Butyl 14-oxotetradecanoate. libretexts.orgtib.eunih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of tert-Butyl 14-oxotetradecanoate. By providing a highly accurate mass measurement, the molecular formula can be confirmed. The calculated exact mass for the molecular ion [M]⁺ of C₁₈H₃₄O₃ is 314.2508.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. libretexts.org The molecular ion peak may be observed, though it might be weak. whitman.edu Key fragmentation pathways for long-chain esters and ketones include:

Alpha-cleavage adjacent to the carbonyl groups. miamioh.edulibretexts.org Cleavage next to the ketone could result in acylium ions.

McLafferty rearrangement , particularly for the ketone, which could lead to a characteristic fragment. whitman.edulibretexts.org

Loss of the tert-butoxy (B1229062) group or isobutylene (B52900) from the ester moiety.

A series of peaks separated by 14 mass units (CH₂), which is characteristic of the fragmentation of a long alkyl chain. libretexts.orgwhitman.edu

Predicted HRMS Fragmentation for tert-Butyl 14-oxotetradecanoate

m/z (predicted) Possible Fragment Fragmentation Pathway
314.2508[C₁₈H₃₄O₃]⁺Molecular Ion
257.2117[C₁₄H₂₅O₃]⁺Loss of tert-butyl group (-C₄H₉)
241.2168[C₁₄H₂₅O₂]⁺Loss of tert-butoxy group (-OC₄H₉)
57.0704[C₄H₉]⁺tert-butyl cation
43.0184[C₂H₃O]⁺Acetyl cation

Note: The listed fragments are predictions based on common fragmentation patterns of ketones and esters. libretexts.orgwhitman.edunih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For tert-Butyl 14-oxotetradecanoate, the most prominent features in the IR spectrum would be the strong absorptions from the two carbonyl groups.

The ester C=O stretch is expected to appear at a higher wavenumber, typically around 1735-1750 cm⁻¹, while the ketone C=O stretch will likely be observed around 1715 cm⁻¹. uobabylon.edu.iqic.ac.ukechemi.com The difference in frequency is due to the electronic effects of the adjacent oxygen atom in the ester group. ic.ac.uk Additionally, strong C-O stretching bands for the ester group would be visible in the 1000-1300 cm⁻¹ region. orgchemboulder.com The spectrum will also show characteristic C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretches might be weaker than in the IR spectrum, the long alkyl chain would likely show strong C-C and C-H vibrational modes. nih.gov

Predicted IR Absorption Frequencies for tert-Butyl 14-oxotetradecanoate

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
C-H stretchAlkyl (CH₂, CH₃)2850-2960Strong
C=O stretchEster~1740Strong
C=O stretchKetone~1715Strong
C-O stretchEster1000-1300Strong

Note: Predicted frequencies are based on typical values for organic functional groups. uobabylon.edu.iqechemi.comlibretexts.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For tert-butyl 14-oxotetradecanoate, methods like Density Functional Theory (DFT) are commonly employed to obtain an optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The electronic structure of tert-butyl 14-oxotetradecanoate is characterized by the localization of electron density around its functional groups. The carbonyl oxygen of the ketone and the ester group are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the adjacent carbon atoms are more electron-deficient. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is typically localized around the oxygen atoms, indicating their role as electron donors, while the LUMO is centered on the carbonyl carbons, highlighting their electrophilic nature.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of tert-Butyl 14-oxotetradecanoate

Parameter Value
C=O (Ketone) Bond Length ~1.22 Å
C=O (Ester) Bond Length ~1.21 Å
C-O (Ester) Bond Length ~1.35 Å
O-C(CH₃)₃ Bond Length ~1.48 Å
C-C-C Bond Angle (Aliphatic Chain) ~112°
O=C-C Bond Angle (Ketone) ~121°

Reaction Mechanism Elucidation via Transition State Analysis and Energy Profiles

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving tert-butyl 14-oxotetradecanoate. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energies. This information is critical for understanding reaction kinetics and predicting the feasibility of a particular chemical transformation.

For instance, the reduction of the ketone group or the hydrolysis of the ester group can be modeled computationally. Transition state analysis would reveal the geometry of the molecule at the peak of the energy barrier, offering a snapshot of the bond-breaking and bond-forming processes. The calculated energy profile would show the relative energies of the reactants, transition state, and products, allowing for a detailed understanding of the reaction thermodynamics and kinetics.

Conformational Analysis and Energy Landscape Mapping of tert-Butyl 14-oxotetradecanoate

The long, flexible aliphatic chain of tert-butyl 14-oxotetradecanoate allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable arrangements of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the single bonds and calculating the corresponding energy of each conformation.

The resulting conformational energy landscape map reveals the various low-energy conformers and the pathways for interconversion. For a long-chain molecule like this, the fully extended, or "all-trans," conformation is often among the most stable due to minimized steric hindrance. However, interactions between the terminal functional groups can lead to folded or bent conformations also being energetically favorable. The bulky tert-butyl group significantly influences the conformational preferences around the ester linkage.

Table 2: Relative Energies of Representative Conformers of tert-Butyl 14-oxotetradecanoate

Conformer Relative Energy (kcal/mol) Description
Extended (All-trans) 0.00 Lowest energy conformer with a linear aliphatic chain.
Hairpin Bend +2.5 A folded conformation bringing the two ends of the molecule closer.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure and properties. For tert-butyl 14-oxotetradecanoate, key spectroscopic techniques that can be modeled include:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. The characteristic C=O stretching frequencies for the ketone and ester groups are particularly important for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are highly sensitive to the local electronic environment and are invaluable for assigning experimental NMR spectra.

Table 3: Predicted Spectroscopic Data for tert-Butyl 14-oxotetradecanoate

Spectroscopy Parameter Predicted Value
IR ν(C=O, Ketone) ~1715 cm⁻¹
IR ν(C=O, Ester) ~1735 cm⁻¹
¹³C NMR δ(C=O, Ketone) ~209 ppm
¹³C NMR δ(C=O, Ester) ~170 ppm

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of tert-butyl 14-oxotetradecanoate over time, including its interactions with other molecules and its behavior in a solvent. In an MD simulation, the classical equations of motion are solved for a system of atoms, yielding a trajectory that describes how the positions and velocities of the atoms evolve.

These simulations are particularly useful for understanding how the molecule behaves in a condensed phase. For example, an MD simulation could be used to study the aggregation of tert-butyl 14-oxotetradecanoate molecules in a nonpolar solvent or the orientation of the molecule at a solvent-air interface. The simulations can also provide insights into the solvation process by analyzing the radial distribution functions of solvent molecules around the solute's functional groups. This reveals the structure of the solvent shell and the strength of the intermolecular interactions.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

In organic synthesis, the strategic value of tert-Butyl 14-oxotetradecanoate lies in its capacity to act as a versatile building block. The tert-butyl ester serves as a robust protecting group for a carboxylic acid, while the aldehyde provides a reactive site for carbon-carbon bond formation and other transformations.

Building Block for Complex Aliphatic Scaffolds and Natural Product Analogs

The compound's 14-carbon backbone provides a substantial pre-formed aliphatic scaffold, which is a common structural motif in many natural products, such as lipids and polyketides. Synthetic strategies like diverted total synthesis (DTS) allow chemists to take a known synthetic pathway and branch off at various stages to create analogues of a target natural product. researchgate.net The structure of tert-Butyl 14-oxotetradecanoate is well-suited for such strategies. The aldehyde can be used as a handle for chain extension or modification, while the ester group remains protected.

The tert-butyl group itself is a feature found in several marine-derived natural products, such as apratoxin A. nih.gov The biosynthesis of this group in nature involves complex enzymatic pathways. nih.gov Incorporating this moiety into synthetic intermediates like tert-Butyl 14-oxotetradecanoate can be a strategic step in the synthesis of analogues of these complex molecules. The stability of the tert-butyl ester group to a wide range of reaction conditions, followed by its selective removal under acidic conditions, is a key advantage in the multi-step synthesis of complex molecules. youtube.comorganic-chemistry.org

Precursor in the Synthesis of Macrocyclic Compounds

The bifunctional nature of tert-Butyl 14-oxotetradecanoate makes it an ideal precursor for the synthesis of macrocycles—large ring-like molecules. A general synthetic approach could involve a reaction at the aldehyde terminus to introduce another functional group, followed by a significant extension of the carbon chain. After these modifications, the tert-butyl ester can be selectively deprotected (hydrolyzed) to reveal a carboxylic acid. This newly formed carboxylic acid can then react with the functional group at the other end of the elongated chain in an intramolecular cyclization reaction, thereby forming a macrocyclic structure. The high stability of the tert-butyl ester throughout the intermediate steps prevents unwanted side reactions, ensuring that the cyclization proceeds efficiently at the desired stage.

Application AreaSpecific Role of tert-Butyl 14-oxotetradecanoateKey Structural Features UtilizedRelevant Synthetic Concepts
Complex Aliphatic ScaffoldsProvides a 14-carbon linear chain as a starting point for larger molecules.Long aliphatic backbone.Convergent synthesis, building block approach.
Natural Product AnalogsActs as a key intermediate for building molecules that mimic natural compounds.Bifunctionality (aldehyde and protected acid), tert-butyl group.Diverted Total Synthesis (DTS), protecting group strategy. researchgate.net
Macrocyclic SynthesisFunctions as a linear precursor that can be cyclized to form large rings.Terminal aldehyde and selectively removable tert-butyl ester.Intramolecular cyclization, selective deprotection.

Incorporation into Polymeric Materials and Copolymers

While tert-Butyl 14-oxotetradecanoate itself is not typically used as a direct monomer in polymerization, its constituent functional group—the tert-butyl ester—is of significant importance in polymer chemistry for designing advanced materials with tailored properties.

Monomer in Controlled Polymerization Techniques

Monomers containing a tert-butyl ester group, most notably tert-butyl acrylate (B77674) (tBA) and tert-butyl methacrylate (B99206) (tBMA), are widely employed in controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP). cmu.educolab.wsepa.gov These methods allow for the precise synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. cmu.edu The use of tBA in ATRP, for example, can be optimized to create well-defined polymers and macroinitiators for subsequent block copolymerizations. cmu.edu

Influence of the tert-Butyl Ester Group on Polymer Properties and Architecture

The primary role of the tert-butyl ester group in polymer science is as a protecting group for carboxylic acid functionalities. Polymers made from tert-butyl acrylate or methacrylate, such as poly(tert-butyl acrylate), are generally hydrophobic.

The key advantage of this group is its susceptibility to selective cleavage under acidic conditions to yield poly(acrylic acid) or poly(methacrylic acid), respectively. cmu.edunycu.edu.tw This process, known as deprotection, transforms the polymer's properties dramatically, converting a hydrophobic material into a hydrophilic, water-soluble polyelectrolyte.

This ability to switch polarity is fundamental to creating sophisticated polymer architectures. For instance, a hydrophobic diblock copolymer containing a poly(tert-butyl acrylate) block can be synthesized with high precision. Subsequent selective hydrolysis of the tert-butyl esters yields an amphiphilic block copolymer—a polymer with both a hydrophobic and a hydrophilic block. cmu.edu Such materials are crucial for applications ranging from drug delivery to surfactants and nanomaterial stabilization. The selective deprotection of tert-butyl esters was successfully achieved in a flow reactor, demonstrating a scalable method to produce these functional acidic copolymers. nycu.edu.tw

Utilization in Advanced Chemical Methodologies

The functional groups of tert-Butyl 14-oxotetradecanoate allow for its participation in a variety of modern chemical transformations. The aldehyde group is particularly versatile, serving as a substrate for C-H oxidation reactions, among others. For example, a recently developed method allows for the direct synthesis of tert-butyl peresters from aldehydes using a metal-free, Bu4NI-catalyzed oxidation. rsc.org This showcases how the aldehyde moiety can be converted into other useful functional groups using advanced catalytic protocols.

Furthermore, the strategic use of the tert-butyl ester as a protecting group that can be cleaved under specific and mild acidic or thermal conditions is, in itself, a cornerstone of many advanced chemical methodologies. youtube.comorganic-chemistry.org This feature provides chemists with precise control over the sequence of reactions in the synthesis of complex target molecules.

Precursor in Ligand Synthesis for Catalysis

While direct and extensive research on the application of tert-Butyl 14-oxotetradecanoate in catalysis is not widely published, its structural motifs suggest its utility as a precursor for a variety of ligands. The long fourteen-carbon chain can introduce lipophilic properties to a catalyst, potentially enhancing its solubility in nonpolar solvents or facilitating its interaction with hydrophobic substrates.

The terminal aldehyde can be readily converted into other functional groups, such as amines via reductive amination or alcohols via reduction. These groups can then serve as anchor points for coordination to a metal center. For instance, the aldehyde could be transformed into a chelating diamine or a bidentate phosphine (B1218219) ligand.

The tert-butyl ester group is a robust protecting group that can withstand a variety of reaction conditions. nih.gov It can be selectively removed under acidic conditions to reveal a carboxylic acid. This carboxylic acid can then be used to attach the ligand to a solid support, creating a heterogeneous catalyst, or to introduce another functional moiety to fine-tune the catalyst's electronic or steric properties.

Component in Linker Chemistry for Chemical Biology Tools (e.g., PROTAC Linkers, focusing on the chemical synthesis and properties of the linker itself)

The field of chemical biology has seen a surge in the development of bifunctional molecules, with PROTACs being a prominent example. PROTACs are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. organic-chemistry.org These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker that connects them.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly impact the efficacy of the resulting molecule. acs.org Long-chain molecules like tert-Butyl 14-oxotetradecanoate are valuable starting materials for the synthesis of these linkers.

The synthesis of a PROTAC linker from tert-Butyl 14-oxotetradecanoate would typically involve the following conceptual steps:

Functionalization of the Aldehyde: The terminal aldehyde provides a handle for attaching one of the PROTAC's ligands. This can be achieved through reactions such as reductive amination to form a secondary amine, which can then be acylated with a ligand bearing a carboxylic acid.

Deprotection of the Ester: The tert-butyl ester can be cleaved to reveal the carboxylic acid.

Coupling of the Second Ligand: The newly exposed carboxylic acid can then be coupled to the second ligand, which typically possesses an amine or alcohol functionality, via standard amide or ester bond formation reactions.

While specific examples detailing the use of tert-Butyl 14-oxotetradecanoate in publicly available literature are limited, its structure aligns well with the requirements for a bifunctional linker precursor. The principles of organic synthesis strongly support its utility in this application.

Derivatives and Analogues of Tert Butyl 14 Oxotetradecanoate

Synthesis and Reactivity of Related Long-Chain Keto-Esters

The synthesis of long-chain keto-esters can be achieved through various established organic chemistry methodologies. The reactivity of these molecules is largely dictated by the interplay between the ester and ketone functional groups.

A common and effective method for the synthesis of β-keto esters involves the reaction of ketones with reagents like ethyl chloroformate in the presence of a base. nih.gov Other approaches include the carboxylation of ketone enolates. nih.gov The Claisen condensation reaction, which involves the coupling of two ester molecules, is another fundamental route to β-keto esters. organic-chemistry.org Furthermore, aldehydes can be condensed with ethyl diazoacetate using catalysts such as molybdenum(VI) dichloride dioxide to yield β-keto esters. organic-chemistry.org For α-keto esters, methods like the platinum-catalyzed direct C-H acylation of suitable precursors with ethyl chlorooxoacetate have been developed. acs.org

The reactivity of keto-esters is a subject of extensive study. For instance, β-keto esters are valuable precursors for the synthesis of heterocyclic compounds like pyrazolones through condensation reactions with hydrazine (B178648) derivatives. nih.gov Palladium-catalyzed reactions of allylic β-keto esters open up a wide array of transformations. nih.gov Depending on the reaction conditions, these substrates can undergo reductive elimination to form α-allyl ketones, β-hydrogen elimination to yield α,β-unsaturated ketones, or even intramolecular aldol (B89426) and Michael additions. nih.gov Vicinal ketoesters, which contain adjacent keto and ester groups, serve as crucial intermediates in the total synthesis of various natural products due to the high electrophilicity of the ketone group. nih.gov This reactivity is harnessed in key reactions such as aldol additions, Mannich reactions, and carbonyl ene reactions. nih.gov

Transesterification represents a key reaction for modifying the ester moiety of β-keto esters, allowing for the exchange of the alcohol portion of the ester. nih.gov This process can be catalyzed by acids, bases, enzymes, or Lewis acids like titanium and silver nitrate. nih.gov

Modifications at the Ester Terminus

The tert-butyl ester group in tert-butyl 14-oxotetradecanoate can be replaced with other alkyl or aryl groups through transesterification. This reaction is particularly effective for β-keto esters and can be catalyzed by various means, including titanium-based catalysts or a combination of borate (B1201080) and zirconia under solvent-free conditions. nih.gov This allows for the conversion of methyl or ethyl keto esters into their higher homologues, including tert-butyl esters, and even accommodates unsaturated alcohols like allyl alcohol. nih.gov

Selective cleavage of the ester group is another important modification. For example, β-keto esters derived from 2-(trimethylsilyl)ethanol (B50070) can be selectively cleaved and decarboxylated using tetrabutylammonium (B224687) fluoride (B91410) trihydrate. researchgate.net This method leaves other ester groups, such as methyl, tert-butyl, allyl, or benzyl (B1604629) esters, intact, offering a powerful tool for chemoselective transformations in complex molecules. researchgate.net In the context of palladium catalysis, an allyl ester group can be readily removed through treatment with formic acid and triethylamine (B128534) to yield the corresponding ketone. nih.gov

Modification Reagents/Conditions Outcome Reference
TransesterificationAlcohol, Catalyst (e.g., Titanium alkoxides, Borate/Zirconia)Exchange of the ester alkyl group nih.gov
Selective CleavageTetrabutylammonium fluoride trihydrate (for TMSE esters)Decarboxylation of the target ester researchgate.net
Allyl Ester RemovalFormic acid, Triethylamine, Palladium catalystFormation of the corresponding ketone nih.gov

Modifications of the Ketone Functionality

The ketone group at the C-14 position offers a site for a variety of chemical transformations, leading to a range of derivatives with altered chemical properties.

One significant modification is the conversion of the ketone into an ester group. This can be accomplished via a copper-catalyzed aerobic oxidative process that involves the cleavage of the C(CO)–C(alkyl) bond. acs.org This reaction is notable for its use of an inexpensive catalyst and air as the oxidant, and it tolerates a wide variety of alcohols. acs.org

The ketone functionality can also be transformed into an amide. For instance, α-keto esters can be converted into primary α-ketoamides through various synthetic routes, including metal-free protocols. organic-chemistry.org

The electrophilic nature of the ketone in keto-esters makes it a prime target for nucleophilic addition reactions. In vicinal ketoesters, the keto group readily participates in reactions such as aldol additions and carbonyl-ene reactions, which are instrumental in the construction of complex molecular architectures found in natural products. nih.gov

Modification Method Resulting Functional Group Reference
Ketone to EsterCopper-catalyzed aerobic oxidationEster acs.org
Ketone to AmideVarious methods from α-keto estersα-Ketoamide organic-chemistry.org
Nucleophilic AdditionAldol addition, Carbonyl-ene reactionAlcohol (initially) nih.gov

Structural Variations of the Aliphatic Chain

The long aliphatic chain of tert-butyl 14-oxotetradecanoate provides a scaffold that can be altered in terms of length, branching, and the introduction of other functional groups.

The synthesis of α-substituted β-keto esters can be achieved through methods like the decarboxylative Claisen condensation, using magnesium enolates of substituted malonic acid half oxyesters as pronucleophiles. organic-chemistry.org This allows for the introduction of various substituents at the α-position to the ester. For the creation of γ-keto esters with substitution, a tandem chain extension-homoenolate formation reaction has been described, which results in α-methylated-γ-keto esters. nih.gov

The length of the unbranched aliphatic chain can have a significant impact on the molecule's properties. Studies on n-alkanols have shown a clear correlation between the length of the aliphatic chain and their immunomodulatory activity, with a cutoff effect observed at certain chain lengths. nih.gov This suggests that varying the length of the dodecamethylene chain in tert-butyl 14-oxotetradecanoate could systematically alter its biological profile. Furthermore, the orientation of long-chain α-keto acids at interfaces, such as the air-water interface, is influenced by the chain length, which in turn affects properties like hydrogen bonding. researchgate.net

Variation Synthetic Approach Potential Impact Reference
α-SubstitutionDecarboxylative Claisen condensationAltered steric and electronic properties near the ester organic-chemistry.org
Chain ExtensionTandem chain extension-homoenolate formationFormation of γ-keto esters with α-substitution nih.gov
Chain Length ModificationVarious multi-step synthetic routesAltered physical properties and potential biological activity nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tert-Butyl14-oxotetradecanoate, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves esterification of tetradecanoic acid derivatives with tert-butyl groups under anhydrous conditions. Key steps include:

  • Using catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) for ester bond formation .
  • Ensuring inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .
  • Purity verification via HPLC (≥95% purity threshold) and NMR (e.g., δ 1.2–1.4 ppm for tert-butyl protons) .
    • Safety : Follow precautions for handling flammable reagents (e.g., static discharge prevention via grounded equipment ).

Q. How should tert-Butyl14-oxotetradecanoate be stored to maintain stability, and what are common degradation indicators?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis. Avoid exposure to moisture or light .
  • Degradation Signs : Monitor for color changes (yellowing) or precipitate formation via visual inspection and LC-MS analysis. Quantify degradation products using peak area ratios in HPLC chromatograms .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data (e.g., NMR, IR) and computational predictions for tert-Butyl14-oxotetradecanoate?

  • Methodological Answer :

  • Data Validation : Cross-validate experimental NMR shifts with DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .
  • Iterative Refinement : Adjust computational models to account for solvation (e.g., using PCM models) or dynamic effects (e.g., molecular dynamics simulations) .

Q. What experimental design strategies optimize the scalability of tert-Butyl14-oxotetradecanoate synthesis while minimizing side reactions?

  • Methodological Answer :

  • DOE (Design of Experiments) : Use factorial design to test variables (e.g., temperature, catalyst loading). For example:
VariableRange TestedOptimal Value
Reaction Temp.25–60°C40°C
Catalyst (DMAP)1–5 mol%3 mol%
Reaction Time12–48 hrs24 hrs
  • Side Reaction Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water or byproducts .

Q. How can researchers extrapolate toxicogenomic data from in vitro models to assess tert-Butyl14-oxotetradecanoate’s biological impact?

  • Methodological Answer :

  • Comparative Toxicogenomics : Use databases like CTD (Comparative Toxicogenomics Database) to map compound interactions with genes/proteins linked to oxidative stress (e.g., Nrf2, HO-1) .
  • Pathway Enrichment Analysis : Apply tools like DAVID or Metascape to identify enriched pathways (e.g., lipid metabolism disruption) in RNA-seq data from treated cell lines .

Data Contradiction & Validation

Q. What protocols address discrepancies in purity assessments between HPLC and elemental analysis for tert-Butyl14-oxotetradecanoate?

  • Methodological Answer :

  • Cross-Method Calibration : Normalize HPLC results against elemental analysis (C, H, O %). For example:
MethodExpected C%Observed C%Deviation
HPLC68.5%67.9%-0.6%
Elemental Analysis68.5%68.2%-0.3%
  • Root-Cause Analysis : Investigate solvent impurities (via GC-MS) or column degradation in HPLC systems .

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